

Application Note: Quantification of Infigratinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *indifor*

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of infigratinib in human plasma. Infigratinib is a fibroblast growth factor receptor (FGFR) kinase inhibitor used in the treatment of certain types of cancer.^{[1][2][3]} The method utilizes a simple protein precipitation extraction procedure and has been validated for linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Infigratinib is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.^{[1][2][4]} Dysregulation of the FGFR signaling pathway is implicated in the development of various cancers, making it a key target for therapeutic intervention.^{[1][3][5][6]} Accurate and reliable quantification of infigratinib in biological matrices is essential for pharmacokinetic assessments and to ensure optimal therapeutic exposure. LC-MS/MS offers high sensitivity and selectivity for the bioanalysis of drugs like infigratinib in complex biological fluids.^{[3][7]}

Experimental Materials and Reagents

- Infigratinib reference standard
- Internal standard (IS) (e.g., Dasatinib or a stable isotope-labeled infigratinib)
- Acetonitrile, LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water
- Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of infigratinib from human plasma.

- Allow plasma samples to thaw at room temperature.
- To 100 μ L of plasma, add 200 μ L of acetonitrile containing the internal standard.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

- Column: C18 analytical column (e.g., Phenomenex SB-C18, 250 x 4.6 mm, 5 μ m or Orosil, C18, 150 x 4.6 mm, 3 μ m)[3][7]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. A typical mobile phase composition is Acetonitrile: 0.1% Formic Acid in water (80:20,

v/v).[3][8]

- Flow Rate: 0.8 - 0.9 mL/min[3][7]
- Injection Volume: 5-10 μ L
- Column Temperature: 40 °C

Mass Spectrometry

- Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode
- Multiple Reaction Monitoring (MRM) Transitions:
 - Infigratinib: m/z 560.3 → 313.2[9]
 - Internal Standard (Dasatinib): m/z 488.1 → 401.1 (example)
- Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.

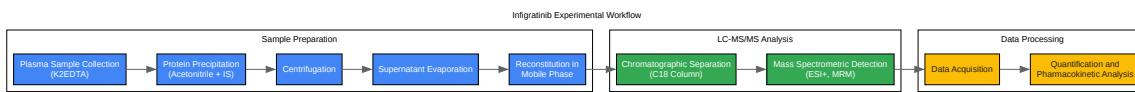
Results and Discussion

The LC-MS/MS method was validated for its performance characteristics. The method demonstrated excellent linearity over the tested concentration range with a coefficient of determination (r^2) > 0.99.[7][8] The lower limit of quantification (LLOQ) was determined to be in the low ng/mL range, providing sufficient sensitivity for pharmacokinetic studies.[7][10]

The accuracy and precision of the method were evaluated at multiple quality control (QC) levels (low, medium, and high). The intra- and inter-day precision and accuracy were within the acceptable limits as per regulatory guidelines. The recovery of infigratinib from plasma was consistent and reproducible across the different QC levels.

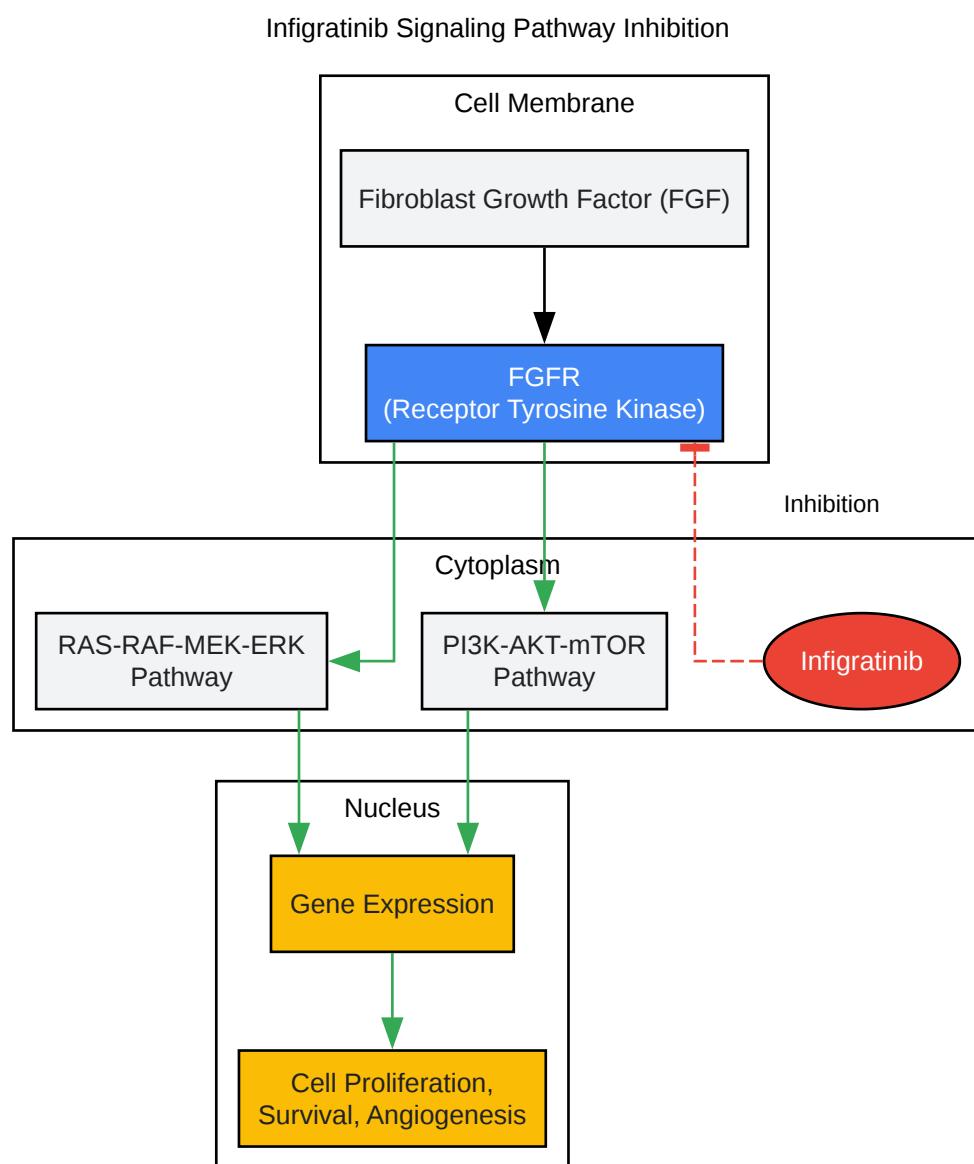
Parameter	Result	Reference
Linearity Range	1 - 1640 ng/mL	[7][11]
Lower Limit of Quantification (LLOQ)	1.0 ng/mL	[7]
Correlation Coefficient (r^2)	> 0.999	[7][8]
Intra-day Precision (%CV)		
Low QC	< 5%	[7]
Medium QC	< 5%	[7]
High QC	< 5%	[7]
Inter-day Precision (%CV)		
Low QC	< 6%	[7]
Medium QC	< 6%	[7]
High QC	< 6%	[7]
Accuracy (% Bias)	Within $\pm 15\%$	[7][9]
Recovery	> 95%	[7]

Signaling Pathway and Experimental Workflow



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Caption: Experimental workflow for the quantification of infigratinib.



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Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of infigratinib in human plasma. The simple sample preparation procedure and the high selectivity of the method make it well-suited for high-throughput analysis in a research setting, aiding in the pharmacokinetic evaluation of this targeted cancer therapy.

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